Concentration Ranking in Soy Sauce
In a seminal isolation and quantification study of Amadori compounds from soy sauce, fructose-isoleucine was measured at an estimated concentration of 1.3 mM, ranking second only to fructose-leucine (1.5 mM) among the five identified fructose-amino acids, and exceeding the concentrations of fructose-valine (1.2 mM), fructose-alanine (0.3 mM), and fructose-glycine (0.2 mM) . This 1.3 mM concentration is 4.3-fold higher than fructose-alanine and 6.5-fold higher than fructose-glycine in the identical matrix, establishing fructose-isoleucine as one of the two most abundant Amadori compounds in soy sauce.
| Evidence Dimension | Concentration in soy sauce (mM) |
|---|---|
| Target Compound Data | 1.3 mM (fructose-isoleucine) |
| Comparator Or Baseline | Fructose-leucine: 1.5 mM; Fructose-valine: 1.2 mM; Fructose-alanine: 0.3 mM; Fructose-glycine: 0.2 mM |
| Quantified Difference | 1.15× lower than fructose-leucine; 1.08× higher than fructose-valine; 4.3× higher than fructose-alanine; 6.5× higher than fructose-glycine |
| Conditions | Soy sauce; isolation by ion exchange chromatography, gel filtration, and paper chromatography; quantification estimated from isolated yields (Hashiba, 1978) |
Why This Matters
This establishes the natural abundance hierarchy of Amadori compounds in a complex fermented food matrix, directly informing which fructose-amino acid is most relevant for authentic soy sauce flavor modeling.
- [1] Hashiba, H. (1978). Isolation and Identification of Amadori Compounds from Soy Sauce. Agricultural and Biological Chemistry, 42(4), 763-768. DOI: 10.1080/00021369.1978.10863058 View Source
